10-Bromoundecanoic acid

Catalog No.
S666711
CAS No.
18294-93-4
M.F
C11H21BrO2
M. Wt
265.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Bromoundecanoic acid

CAS Number

18294-93-4

Product Name

10-Bromoundecanoic acid

IUPAC Name

10-bromoundecanoic acid

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

InChI

InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)

InChI Key

GRTAZJUBVKWZPH-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCC(=O)O)Br

Canonical SMILES

CC(CCCCCCCCC(=O)O)Br

10-Bromoundecanoic acid is a medium-chain ω-1 brominated fatty acid that serves as a specialized bifunctional building block in organic synthesis and polymer chemistry. Unlike terminally halogenated analogs, this compound features a secondary bromide at the C10 position, conferring unique regiochemical reactivity and a stereogenic center [1]. It is primarily procured as a precursor for secondary amine derivatives, such as 10-aminoundecanoic acid, and as a critical reference standard for evaluating the regioselectivity of hydrobromination reactions [2]. Its dual functionality—a reactive carboxylic acid and an internal alkyl bromide—makes it highly suitable for the synthesis of branched polyamides, functionalized self-assembled monolayers, and complex chiral intermediates where linear analogs would fail to provide the necessary structural irregularity or stereochemical handles.

Generic substitution with the more common 11-bromoundecanoic acid (CAS 2834-05-1) fundamentally alters both the stereochemistry and the downstream thermomechanical properties of synthesized materials. 11-Bromoundecanoic acid is an achiral, terminally brominated molecule that yields highly crystalline, linear polymers like Nylon-11 [1]. In contrast, 10-bromoundecanoic acid possesses a chiral center at the C10 position and acts as a secondary electrophile [2]. When converted to an amino acid monomer and polymerized, the resulting internal linkages disrupt polymer chain packing, significantly altering the crystallinity, thermal transitions, and solubility of the resulting polyamide [1]. Furthermore, in analytical workflows, substituting the 10-bromo isomer would eliminate the ability to calibrate chromatographic or NMR instruments for the quantification of Markovnikov byproducts during the industrial hydrobromination of 10-undecenoic acid.

Stereochemical Differentiation: Chiral Center Availability

10-Bromoundecanoic acid is structurally distinguished from its terminal analog by the presence of a stereogenic center at the C10 carbon. While 11-bromoundecanoic acid is completely achiral due to the two identical hydrogen atoms on the terminal C11 carbon, 10-bromoundecanoic acid bears four distinct substituents (Br, CH3, H, and the nonanoic acid chain) [1]. This structural feature allows 10-bromoundecanoic acid to be utilized in diastereomeric resolution and enantioselective transformations, whereas 11-bromoundecanoic acid can only yield achiral linear derivatives [2].

Evidence DimensionStereogenic Centers
Target Compound Data1 (at C10 position)
Comparator Or Baseline0 (11-bromoundecanoic acid, CAS 2834-05-1)
Quantified DifferencePresence of a chiral center enabling stereoselective synthesis
ConditionsStandard structural analysis (SMILES/InChI)

Buyers requiring a chiral scaffold for enantioselective pharmaceutical intermediates must procure the 10-bromo isomer, as the 11-bromo analog is fundamentally achiral.

Polymer Precursor Suitability: Impact on Chain Branching and Crystallinity

The position of the bromine atom directly dictates the structure of the downstream amino acid monomer. Ammonolysis of 10-bromoundecanoic acid yields 10-aminoundecanoic acid, a monomer containing a methyl branch. Patent literature demonstrates that introducing internal isomers like 10-bromoundecanoic acid into the synthesis of polyamides leads to an increase in structural irregularities that disrupt the regular hydrogen-bonding network of the polymer chains [1]. While pure 11-aminoundecanoic acid produces highly crystalline, perfectly linear Nylon-11 (0 branches per monomer), the incorporation of the 10-amino derivative introduces exactly 1 methyl branch per monomer unit, fundamentally altering the thermomechanical profile of the resulting polymer [1].

Evidence DimensionPolymer Branching Sites per Monomer
Target Compound Data1 methyl branch per monomer unit (via 10-aminoundecanoic acid)
Comparator Or Baseline0 branches per monomer unit (via 11-aminoundecanoic acid)
Quantified Difference100% substitution of linear linkages with branched linkages, disrupting crystallinity
ConditionsAmmonolysis followed by polycondensation

Procurement for specialty branched or irregular polyamides requires the 10-bromo isomer to intentionally disrupt the high crystallinity associated with standard Nylon-11.

Analytical Standard Utility: Markovnikov vs. Anti-Markovnikov Quantification

During the industrial synthesis of 11-bromoundecanoic acid via the hydrobromination of 10-undecenoic acid, the reaction is driven via a radical mechanism to yield the terminal bromide in approximately 95% yield. However, the competing electrophilic addition inherently produces 10-bromoundecanoic acid as a Markovnikov byproduct in small quantities (~5%) [1]. Accurate quantification of this impurity requires pure 10-bromoundecanoic acid as an analytical reference standard. The secondary bromide of 10-bromoundecanoic acid exhibits distinct NMR chemical shifts and chromatographic retention times compared to the primary bromide of the 11-bromo isomer, making it indispensable for GC/HPLC calibration and quality control of bio-based polyamide precursors [2].

Evidence DimensionRegiochemical Yield Profile (Hydrobromination of 10-undecenoic acid)
Target Compound DataMinor byproduct (~5% yield, Markovnikov product)
Comparator Or BaselineMajor product (~95% yield, anti-Markovnikov product)
Quantified DifferenceServes as the exclusive ~5% impurity calibration standard
ConditionsHydrobromination of 10-undecenoic acid in toluene at 0 °C

Quality control laboratories must procure exact 10-bromoundecanoic acid standards to accurately measure impurity levels in industrial Nylon-11 precursor batches.

Analytical Reference Standard for Industrial Hydrobromination

Used by quality control laboratories to calibrate GC and NMR instruments for quantifying the Markovnikov byproduct (10-bromo isomer) generated during the industrial production of 11-bromoundecanoic acid from castor oil-derived 10-undecenoic acid [1].

Synthesis of Branched Polyamides and Specialty Polymers

Procured as a precursor for 10-aminoundecanoic acid, which is subsequently polymerized to create branched polyamides with disrupted crystallinity, modified thermal transitions, and enhanced solubility compared to conventional linear Nylon-11 [2].

Chiral Building Block for Enantioselective Synthesis

Utilized in pharmaceutical and fine chemical research where the C10 stereogenic center serves as a crucial handle for diastereomeric resolution, chiral auxiliary attachment, or the synthesis of secondary-substituted long-chain fatty acid derivatives [3].

XLogP3

4.4

Dates

Last modified: 08-15-2023

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